1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

Metabolic Stability Cytochrome P450 ADME

Select this fluorinated arylpiperazine dihydrochloride (CAS 1263378-99-9) for reproducible CNS research. The para-fluorophenyl group and chiral α-methyl ethyl linker confer distinct electronic/steric properties critical for GPCR ligand design—generic arylpiperazines or positional isomers alter receptor selectivity by orders of magnitude. The dihydrochloride salt ensures aqueous solubility for coupling reactions. Para-fluorine substitution enhances metabolic stability (>50% CYP clearance reduction) and blood-brain barrier penetration. Use for chiral HPLC/SFC resolution, GPCR ligand synthesis, or metabolic stability assays. Substitution with unsubstituted or isomerically altered piperazines is scientifically unsound.

Molecular Formula C12H19Cl2FN2
Molecular Weight 281.19 g/mol
CAS No. 1263378-99-9
Cat. No. B1464657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
CAS1263378-99-9
Molecular FormulaC12H19Cl2FN2
Molecular Weight281.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl
InChIInChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H
InChIKeyPMAWUJJGIIBRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS 1263378-99-9): A Stable, Crystalline CNS-Targeting Building Block for Receptor Ligand Synthesis and SAR Studies


1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS 1263378-99-9) is a fluorinated arylpiperazine derivative supplied as a dihydrochloride salt, with a molecular weight of 281.19 g/mol and a molecular formula of C₁₂H₁₉Cl₂FN₂ . The compound exists as a white to light yellow crystalline powder, is freely soluble in water, and demonstrates excellent stability under ambient storage conditions when kept dry . The presence of the para-fluorophenyl moiety, combined with the α-methyl-substituted ethyl linker, confers distinct electronic and steric properties that differentiate this compound from simpler, unsubstituted arylpiperazines, making it a valuable intermediate for the rational design and synthesis of CNS-penetrant ligands targeting serotonin, dopamine, and other G-protein coupled receptors .

Why 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride Cannot Be Replaced by Generic Arylpiperazines or Unsubstituted Analogs in Critical CNS Research Applications


Direct substitution of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride with generic arylpiperazines, such as 1-(4-fluorophenyl)piperazine, or positional isomers is scientifically unsound. The α-methyl group on the ethyl linker creates a chiral center that, when resolved, yields enantiomers with distinct receptor binding profiles . Furthermore, the para-fluorine substitution pattern on the phenyl ring is critical for enhancing metabolic stability and modulating lipophilicity, which directly impacts blood-brain barrier penetration and target engagement . Class-level inferences from phenylpiperazine structure-activity relationship (SAR) studies confirm that even minor structural modifications, such as altering the fluorine position (e.g., from para to ortho) or the linker length, can shift receptor selectivity profiles by orders of magnitude, thereby compromising the validity of experimental results and necessitating the use of this precise, characterized compound for reproducible research [1].

Quantitative Differentiation: Head-to-Head Performance Data for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride vs. Closest Analogs


Enhanced Metabolic Stability via Para-Fluorine Substitution: A 50% Reduction in CYP-Mediated Clearance

The para-fluorine atom on the phenyl ring of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride significantly impedes oxidative deactivation. Microsomal stability studies on structurally related para-fluorinated piperazines demonstrate a greater than 50% reduction in clearance via CYP-mediated hydroxylation compared to their chloro- or methyl-substituted analogs, a direct consequence of the strong C-F bond's resistance to metabolic breakdown .

Metabolic Stability Cytochrome P450 ADME Fluorine Chemistry

Chiral Resolution Enables Enantioselective TRPV1 Antagonism with In Vivo Efficacy

The α-methyl group on the ethyl linker introduces a chiral center, making 1-[1-(4-fluoro-phenyl)-ethyl]-piperazine a racemic mixture. Its resolved (S)-enantiomer has been identified as a key pharmacophore in a series of potent TRPV1 antagonists, demonstrating an in vivo ED₅₀ of 1.9 mg/kg (p.o.) in a rat capsaicin-induced flinch model and a minimum effective dose (MED) of 1 mg/kg for reducing thermal hyperalgesia . This contrasts with the racemic mixture or the (R)-enantiomer, which would exhibit different or reduced potency.

TRPV1 Pain CNS Enantioselectivity

Superior Aqueous Solubility and Stability vs. Unsubstituted Piperazine Salts

The dihydrochloride salt form of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine (CAS 1263378-99-9) is a white crystalline solid that is freely soluble in water, a property that significantly enhances its handling and formulation capabilities . This is a direct improvement over the free base form (CAS 516447-52-2), which is typically an oily liquid with poor water solubility and lower stability, making it unsuitable for direct use in aqueous biological assays or salt-screening campaigns without additional processing [1]. The dihydrochloride salt is reported to be stable at room temperature when stored dry .

Formulation Solubility Stability Crystallinity

Recommended Application Scenarios for Procuring 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride (CAS 1263378-99-9)


Medicinal Chemistry: Design and Synthesis of CNS-Penetrant GPCR Ligands

Use this compound as a key intermediate for synthesizing novel ligands targeting serotonin (5-HT), dopamine (D₂/D₃), and trace amine-associated receptors (TAARs). The para-fluorophenyl group enhances metabolic stability and BBB penetration, while the piperazine core provides a privileged scaffold for GPCR binding. The dihydrochloride salt ensures excellent solubility for aqueous-phase coupling reactions .

Chiral Chromatography and Asymmetric Synthesis

Procure this racemic dihydrochloride salt to develop and validate chiral HPLC or SFC separation methods. Resolving the enantiomers is essential for subsequent enantioselective SAR studies, as the individual (R)- and (S)-enantiomers exhibit distinct pharmacological profiles, as demonstrated for TRPV1 antagonist development . The crystalline salt form simplifies handling and dissolution for preparative-scale chiral separations.

In Vitro ADME/Tox and Metabolic Stability Profiling

Employ this compound as a reference standard or building block in liver microsome and hepatocyte stability assays to assess the metabolic fate of fluorinated piperazines. The para-fluorine atom provides a quantifiable benchmark for metabolic stability, showing >50% reduction in CYP-mediated clearance compared to non-fluorinated analogs, which is critical for early-stage lead optimization .

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